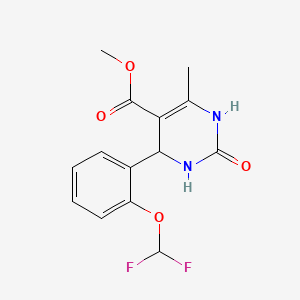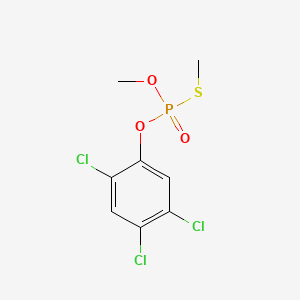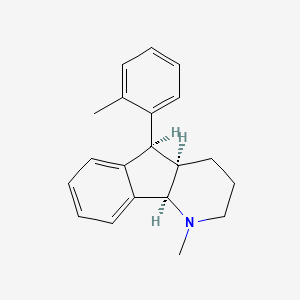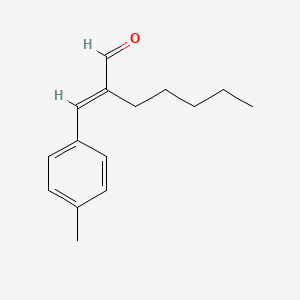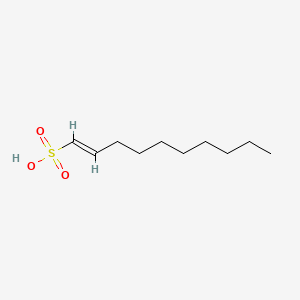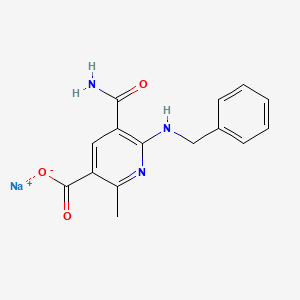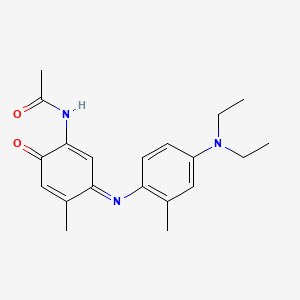
(Z)-6-decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-decenoic acid: is an unsaturated fatty acid with a double bond in the Z (cis) configuration at the sixth carbon atom from the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-6-decenoic acid involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds through the addition of borane (BH3) to the triple bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired this compound.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. In this case, the reaction of a suitable aldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-6-decenoic acid can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, where the double bond can be functionalized with different substituents. For example, halogenation with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Dibromo derivatives
Scientific Research Applications
Chemistry:
Catalysis: (Z)-6-decenoic acid is used as a precursor in the synthesis of various catalysts for organic reactions.
Polymer Chemistry: It is employed in the production of polymers and copolymers with specific properties.
Biology:
Lipid Metabolism Studies: The compound is used in research to study lipid metabolism and the role of unsaturated fatty acids in biological systems.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Lubricants: It is utilized in the formulation of biodegradable lubricants.
Mechanism of Action
The mechanism of action of (Z)-6-decenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, contributing to its biological effects.
Comparison with Similar Compounds
(E)-6-decenoic acid: The trans isomer of (Z)-6-decenoic acid, differing in the configuration of the double bond.
6-decenoic acid: The positional isomer with the double bond at a different location.
Oleic acid: A common unsaturated fatty acid with a double bond at the ninth carbon atom.
Uniqueness:
Configuration: The Z (cis) configuration of the double bond in this compound imparts unique chemical and biological properties compared to its E (trans) isomer.
Properties
CAS No. |
118426-11-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(Z)-dec-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4- |
InChI Key |
IZOFWCYKCWUJBY-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


